molecular formula C17H17ClFNO B5835863 [2-chloro-4-(diethylamino)-5-fluorophenyl](phenyl)methanone

[2-chloro-4-(diethylamino)-5-fluorophenyl](phenyl)methanone

Cat. No. B5835863
M. Wt: 305.8 g/mol
InChI Key: WGOQYJGYSMZXMI-UHFFFAOYSA-N
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Description

[2-chloro-4-(diethylamino)-5-fluorophenyl](phenyl)methanone, also known as CEF, is a synthetic compound that belongs to the family of aryl ketones. CEF has been widely studied for its potential applications in the field of medicinal chemistry due to its unique chemical structure and pharmacological properties.

Mechanism of Action

The exact mechanism of action of [2-chloro-4-(diethylamino)-5-fluorophenyl](phenyl)methanone is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. It has been found to selectively bind to certain receptors, such as the sigma-1 receptor, which is involved in modulating pain perception and inflammation.
Biochemical and Physiological Effects:
[2-chloro-4-(diethylamino)-5-fluorophenyl](phenyl)methanone has been shown to exhibit a wide range of biochemical and physiological effects in various experimental models. It has been found to have analgesic and anti-inflammatory effects in animal models of pain and inflammation. [2-chloro-4-(diethylamino)-5-fluorophenyl](phenyl)methanone has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in animal models of cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of using [2-chloro-4-(diethylamino)-5-fluorophenyl](phenyl)methanone in laboratory experiments is its relatively low toxicity compared to other compounds with similar pharmacological properties. However, [2-chloro-4-(diethylamino)-5-fluorophenyl](phenyl)methanone has been found to be unstable under certain conditions, which can limit its use in certain experiments. Additionally, the exact mechanism of action of [2-chloro-4-(diethylamino)-5-fluorophenyl](phenyl)methanone is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are several potential future directions for research on [2-chloro-4-(diethylamino)-5-fluorophenyl](phenyl)methanone. One area of interest is the development of new derivatives of [2-chloro-4-(diethylamino)-5-fluorophenyl](phenyl)methanone with improved pharmacological properties and increased stability. Another area of interest is the further elucidation of the mechanism of action of [2-chloro-4-(diethylamino)-5-fluorophenyl](phenyl)methanone, which could lead to the development of new therapeutic strategies for pain, inflammation, and cancer. Additionally, the use of [2-chloro-4-(diethylamino)-5-fluorophenyl](phenyl)methanone as a diagnostic tool in the field of imaging is an area of ongoing research.

Synthesis Methods

The synthesis of [2-chloro-4-(diethylamino)-5-fluorophenyl](phenyl)methanone can be achieved through a multi-step process involving the reaction of 2-chloro-4-(diethylamino)-5-fluoroacetophenone with benzaldehyde in the presence of a base such as sodium hydroxide. The resulting product is then subjected to further purification steps to obtain the final product.

Scientific Research Applications

[2-chloro-4-(diethylamino)-5-fluorophenyl](phenyl)methanone has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a wide range of pharmacological activities, including analgesic, anti-inflammatory, and anti-cancer effects. [2-chloro-4-(diethylamino)-5-fluorophenyl](phenyl)methanone has also been studied for its potential use as a diagnostic tool in the field of imaging, due to its ability to selectively bind to certain receptors in the body.

properties

IUPAC Name

[2-chloro-4-(diethylamino)-5-fluorophenyl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClFNO/c1-3-20(4-2)16-11-14(18)13(10-15(16)19)17(21)12-8-6-5-7-9-12/h5-11H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGOQYJGYSMZXMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C=C(C(=C1)Cl)C(=O)C2=CC=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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